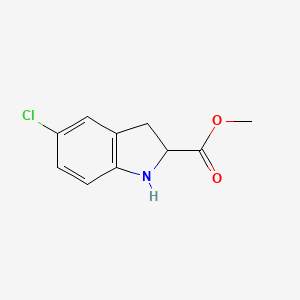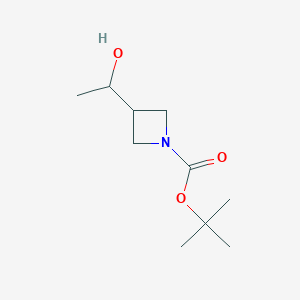
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2166085-24-9 . It has a molecular weight of 201.27 . The compound is typically stored at 4°C and is in the form of an oil .
Synthesis Analysis
The synthesis of azetidines, such as Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The Inchi Code for Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 287.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 184.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Azetidine-2-carboxylic Acids
Researchers have developed methods for synthesizing azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These compounds are designed as tools for studying the influence of conformation on peptide activity, highlighting the chemical's role in advancing peptide research (Sajjadi & Lubell, 2008).
Development of Protected 3-haloazetidines
Another study focused on preparing protected 3-haloazetidines, which serve as versatile building blocks in medicinal chemistry. This research has led to the synthesis of high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's utility in drug development processes (Ji, Wojtas, & Lopchuk, 2018).
Exploration of Bifunctional Compounds
Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. These routes provide access to novel compounds that explore chemical spaces complementary to piperidine ring systems, showing the potential for discovering new therapeutic agents (Meyers et al., 2009).
Investigative Anticancer Agents
Research into the structures of novel investigative anticancer agents derived from energetic materials, including tert-butyl 3-hydroxymethyl-3-nitroazetidine, indicates the potential for these compounds to play a role in cancer treatment. Structural analysis aids in understanding the biological activity and designing more effective anticancer drugs (Deschamps, Cannizzo, & Straessler, 2013).
Masked Dipoles for Cycloaddition Reactions
Studies have also explored the use of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions. This work demonstrates the compound's versatility in organic synthesis, enabling the generation of various heterocyclic compounds with potential pharmacological applications (Yadav & Sriramurthy, 2005).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

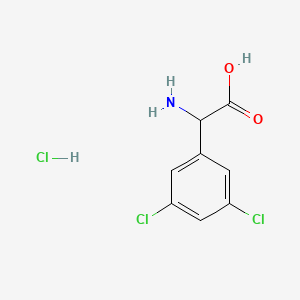
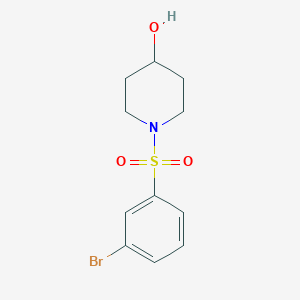
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)

![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
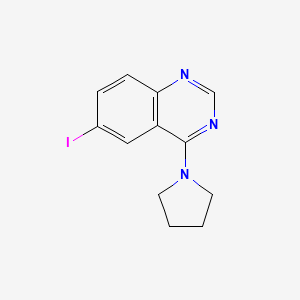
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
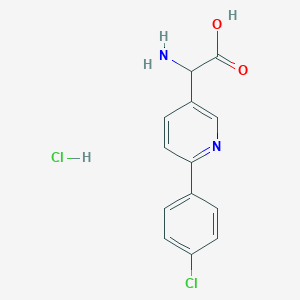
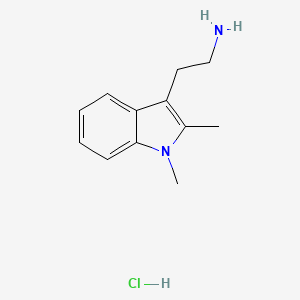
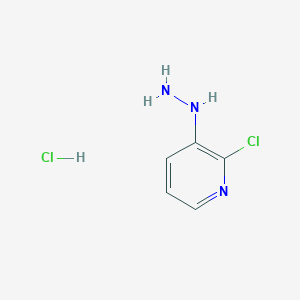
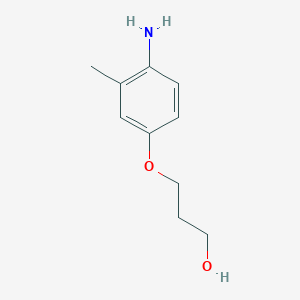
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

